tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate
Description
tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate is a carbamate derivative featuring a cyclohexane ring substituted with both a hydroxymethyl group and a benzylamino-methyl group. The tert-butyl carbamate moiety serves as a protective group for the amine functionality, a common strategy in organic synthesis to enhance stability or modulate reactivity during multi-step reactions .
Properties
Molecular Formula |
C19H30N2O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(benzylamino)methyl]-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-16-9-11-19(23,12-10-16)14-20-13-15-7-5-4-6-8-15/h4-8,16,20,23H,9-14H2,1-3H3,(H,21,22) |
InChI Key |
UTWJQFWAKKKSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CNCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-hydroxycyclohexanone with benzylamine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .
Scientific Research Applications
tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxycyclohexyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Stereochemical and Functional Group Variations
- Hydroxy vs. Aminomethyl Groups: The hydroxyl group in the target compound and tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate facilitates O–H···O hydrogen bonding, as observed in related carbamates (e.g., O–H···O distances of ~1.74 Å in ). In contrast, the aminomethyl group in tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate enables N–H···O interactions, which influence crystallization and solubility.
- Benzylamino vs. The bromine atom in the latter increases molecular weight by ~51 g/mol and may enhance electrophilic reactivity.
Hydrogen Bonding and Crystallography
Compounds with hydroxyl or amino groups exhibit distinct hydrogen-bonding networks:
- Hydroxyl-Containing Analogs : In tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate (), O–H···O hydrogen bonds form infinite chains along the crystallographic c-axis. Similarly, the target compound’s hydroxyl group likely participates in analogous intermolecular interactions.
- Amino-Containing Analogs: tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate may form N–H···O bonds with carbonyl oxygen atoms, as seen in N-pivaloylhydroxylamine (), where N–H···O distances are ~2.01 Å.
Physicochemical Properties
- Molecular Weight and Lipophilicity: The benzylamino group increases the target compound’s molecular weight (~332 g/mol) compared to simpler analogs like tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (228 g/mol) .
- Isomerism: The cis/trans configuration of substituents (e.g., cis-4-hydroxymethyl vs. trans-4-aminomethyl) significantly impacts solubility and melting points. For instance, cis-isomers often exhibit lower solubility due to tighter molecular packing .
Biological Activity
Tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate, identified by its CAS number 2059935-52-1, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, and presenting data in tables for clarity.
The molecular formula of this compound is . The structure features a tert-butyl group, a hydroxyl group on a cyclohexane ring, and a benzylamino substituent, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₃ |
| Molecular Weight | 280.36 g/mol |
| CAS Number | 2059935-52-1 |
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. The presence of the hydroxyl group may enhance the compound's ability to act as an antioxidant, potentially reducing oxidative stress in cells.
Table 2: Comparative Biological Activities
| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Neuroprotective Effect |
|---|---|---|---|
| Tert-butyl N-{4-hydroxy-... | 9.3 μM | Not reported | Moderate |
| Benzylamine derivatives | Varies | Varies | Significant |
Neuroprotective Effects
A study examining the neuroprotective properties of structurally similar compounds found that they could reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ). Although direct evidence for this compound is lacking, these findings suggest potential applications in treating neurodegenerative diseases.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of related carbamate derivatives. These compounds have been shown to downregulate pro-inflammatory cytokines and inhibit pathways leading to inflammation, which could be beneficial in conditions such as arthritis or other inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
